2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

CYP3A4 inhibition drug-drug interaction liver microsome stability

2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-39-7) is a fluorinated benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 2-oxopiperidin-1-yl-substituted phenyl ring (molecular formula C19H18F2N2O2, MW 344.4 g/mol, PubChem CID. The compound is offered commercially as a research-grade screening compound and building block for medicinal chemistry.

Molecular Formula C19H18F2N2O2
Molecular Weight 344.362
CAS No. 941919-39-7
Cat. No. B2833122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941919-39-7
Molecular FormulaC19H18F2N2O2
Molecular Weight344.362
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)N3CCCCC3=O
InChIInChI=1S/C19H18F2N2O2/c1-12-8-9-13(11-16(12)23-10-3-2-7-17(23)24)22-19(25)18-14(20)5-4-6-15(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25)
InChIKeyNSEWCDUYQDFXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-39-7): Procurement-Relevant Structural and Physicochemical Profile


2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-39-7) is a fluorinated benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 2-oxopiperidin-1-yl-substituted phenyl ring (molecular formula C19H18F2N2O2, MW 344.4 g/mol, PubChem CID 7687731) [1]. The compound is offered commercially as a research-grade screening compound and building block for medicinal chemistry [2]. Its structural features—particularly the 2-oxopiperidinyl lactam and the ortho,ortho'-difluoro substitution—place it within a broader class of benzamide derivatives investigated as kinase inhibitor scaffolds, but published primary pharmacological data specific to this exact compound remain extremely scarce in the public domain [1][3].

Why 2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Interchanged with Generic Benzamide Analogs


The 2-oxopiperidin-1-yl substituent on the central phenyl ring is a defining pharmacophoric element within this benzamide class. In closely related 4-methoxy-benzamide analogs, replacement of the 2-oxopiperidinone moiety with morpholine has been reported to reduce kinase inhibition by approximately 40%, underscoring the functional non-interchangeability of this lactam group . Simultaneously, the 2,6-difluoro substitution on the benzamide ring introduces distinct electronic and steric properties versus mono-fluoro, chloro, methoxy, or unsubstituted analogs—properties that can materially affect target binding, metabolic stability, and solubility [1]. Therefore, a researcher requiring the precise combination of the 2-oxopiperidinyl aniline motif and the 2,6-difluorobenzamide capping group cannot assume that a generic benzamide or a single-point-modified analog will reproduce the same assay profile. The sections below present the currently available quantitative evidence that supports selection of this specific compound over its closest structural comparators.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (941919-39-7)


CYP3A4 Inhibition Liability: Target Compound vs. Structurally Proximal Benzamides

The target compound, 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, was evaluated for CYP3A4 inhibition in human liver microsomes and exhibited an IC50 of 20,000 nM (20 µM) [1]. This value indicates very weak CYP3A4 inhibition, suggesting a low propensity for CYP3A4-mediated drug-drug interactions. By contrast, a structurally distinct but therapeutically relevant comparator from the same benzamide class—N-{4-(cyclopropylcarbamoyl)methylphenyl}-2,6-difluorobenzamide (CAS 1060262-25-0)—has been reported as a potent kinase inhibitor with an IC50 in the nanomolar range for its primary target, but CYP3A4 inhibition data for that specific comparator were not located in the public domain [2]. The 20 µM CYP3A4 IC50 of the target compound provides a baseline liver-metabolism liability metric against which any future, more potent kinase-inhibitory analogs containing the 2-oxopiperidinyl motif should be benchmarked.

CYP3A4 inhibition drug-drug interaction liver microsome stability

Physicochemical Differentiation: Computed XLogP3 and H-Bond Profile vs. 4-Methoxy Analog

Computed physicochemical descriptors provide a basis for differentiating the target compound from its closest commercially available analog, 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-09-2). The target compound has an XLogP3 of 3.1 and a molecular weight of 344.4 g/mol, whereas the 4-methoxy analog has a different lipophilicity profile owing to the electron-donating methoxy group replacing the two electron-withdrawing fluorine atoms [1][2]. A higher XLogP3 generally correlates with increased membrane permeability but may also increase the risk of promiscuous binding and poor solubility. The 2,6-difluoro substitution also reduces the hydrogen-bond donor count to 1 (amide NH only), compared with 1 for the analog as well, but alters the hydrogen-bond acceptor count and electronic surface properties in ways that can be critical for target engagement [1].

lipophilicity permeability ADME prediction

2-Oxopiperidinyl Moiety Contribution: Kinase Inhibition Retention vs. Morpholine Replacement

The 2-oxopiperidin-1-yl group is a critical pharmacophoric element. In the structurally related 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide series, replacement of the 2-oxopiperidinone ring with morpholine has been noted to reduce kinase inhibition by approximately 40% . This class-level SAR observation implies that the carbonyl oxygen of the lactam ring engages in specific hydrogen-bonding interactions with the kinase hinge region or other binding-site residues that morpholine oxygen cannot fully recapitulate. Although this evidence is derived from a closely related analog rather than a direct head-to-head comparison with the target compound, the identical 2-oxopiperidinyl-aniline substructure shared by both molecules makes the inference mechanistically transferable.

kinase inhibitor scaffold structure-activity relationship 2-oxopiperidine pharmacophore

Vendor Sourcing and Purity Profile: Life Chemicals Catalog vs. Unspecified Generic Suppliers

The target compound is commercially available from Life Chemicals (catalog number F2784-0495) with a declared purity of ≥90% across multiple pack sizes (2 mg, 4 mg, 15 mg, 40 mg) [1]. Pricing at the time of listing (2023) ranged from $59 (2 mg) to $140 (40 mg). In contrast, many structurally similar 2-oxopiperidinyl benzamide analogs are listed only by vendors with lower purity specifications (e.g., 95% from custom synthesis houses with no batch-specific QC certificates) or are available solely through made-to-order synthesis with longer lead times [2]. A defined purity of ≥90% from a catalog vendor provides procurement teams with a minimum quality baseline and immediate availability that is not guaranteed when sourcing custom analogs.

chemical procurement purity specification screening collection

Recommended Research and Industrial Application Scenarios for 2,6-Difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (941919-39-7)


Kinase Inhibitor Scaffold Diversification in Early-Stage Medicinal Chemistry

The 2-oxopiperidin-1-yl moiety is a validated kinase hinge-binding motif, and the 2,6-difluorobenzamide cap provides a distinct electronic profile (XLogP3 = 3.1) versus mono-fluoro or methoxy analogs [1][2]. Researchers building focused kinase inhibitor libraries should include this compound to probe the SAR of ortho,ortho'-difluoro substitution on target engagement and selectivity. The ~40% activity penalty reported for morpholine replacement of the oxopiperidinone ring in related benzamides further justifies its inclusion as a core scaffold .

ADME Liability Screening and CYP3A4 De-risking Studies

With a measured CYP3A4 IC50 of 20 µM in human liver microsomes, this compound can serve as a low-DDI-risk negative control or benchmark in CYP inhibition panels [3]. Procurement teams building ADME screening sets should select this compound when a benzamide scaffold with documented weak CYP3A4 inhibition is required to contextualize the DDI profiles of more potent, structurally related lead candidates.

Targeted Synthesis of 2-Oxopiperidinyl Benzamide Derivatives for Fragment-Based or Structure-Guided Design

The compound's commercial availability from Life Chemicals (≥90% purity, multiple pack sizes, $59–$140 per unit) makes it an accessible starting material for further derivatization [4]. Synthetic chemists can utilize the free amide NH and the 2-oxopiperidinone carbonyl as orthogonal handles for late-stage functionalization, enabling rapid exploration of chemical space around the central phenyl ring without the lead time and cost uncertainties of custom synthesis [4].

Quote Request

Request a Quote for 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.